![molecular formula C28H37N3O3 B13833014 4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-a,a-(dimethyl-d6)benzeneacetic Acid](/img/structure/B13833014.png)
4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-a,a-(dimethyl-d6)benzeneacetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bilastine-d6 is a deuterated form of bilastine, a second-generation H1-antihistamine. Bilastine is primarily used for the symptomatic treatment of allergic rhinitis and chronic urticaria. The deuterated form, Bilastine-d6, is often utilized in scientific research to study the pharmacokinetics and metabolic pathways of bilastine due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bilastine-d6 involves the incorporation of deuterium atoms into the bilastine molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the bilastine molecule are replaced with deuterium. This can be achieved using deuterated reagents and solvents under specific reaction conditions.
Industrial Production Methods
Industrial production of Bilastine-d6 follows similar synthetic routes but on a larger scale. The process involves the use of deuterated starting materials and catalysts to ensure efficient incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Bilastine-d6 undergoes various chemical reactions, including:
Oxidation: Bilastine-d6 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Bilastine-d6 into its reduced forms.
Substitution: Bilastine-d6 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bilastine oxides, while reduction can produce reduced bilastine derivatives.
Scientific Research Applications
Bilastine-d6 is widely used in scientific research due to its stable isotope labeling. Some applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of bilastine.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Evaluating potential drug-drug interactions.
Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques.
Mechanism of Action
Bilastine-d6, like bilastine, acts as a selective histamine H1 receptor antagonist. During an allergic response, mast cells release histamine, which binds to H1 receptors and causes symptoms such as itching, swelling, and redness. Bilastine-d6 binds to these receptors, preventing histamine from exerting its effects and thereby reducing allergic symptoms .
Comparison with Similar Compounds
Bilastine-d6 is compared with other second-generation H1-antihistamines such as cetirizine, fexofenadine, and desloratadine. These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles, efficacy, and safety. Bilastine-d6 is unique due to its deuterated form, which provides advantages in pharmacokinetic studies and analytical applications .
Similar Compounds
- Cetirizine
- Fexofenadine
- Desloratadine
Properties
Molecular Formula |
C28H37N3O3 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-(trideuteriomethyl)propanoic acid |
InChI |
InChI=1S/C28H37N3O3/c1-4-34-20-19-31-25-8-6-5-7-24(25)29-26(31)22-14-17-30(18-15-22)16-13-21-9-11-23(12-10-21)28(2,3)27(32)33/h5-12,22H,4,13-20H2,1-3H3,(H,32,33)/i2D3,3D3 |
InChI Key |
ACCMWZWAEFYUGZ-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)CCN2CCC(CC2)C3=NC4=CC=CC=C4N3CCOCC)(C(=O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


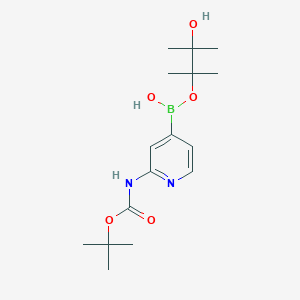

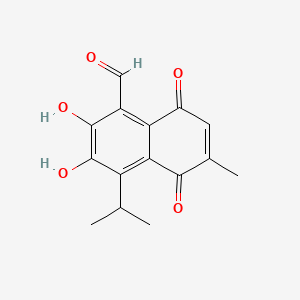


![methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13832995.png)
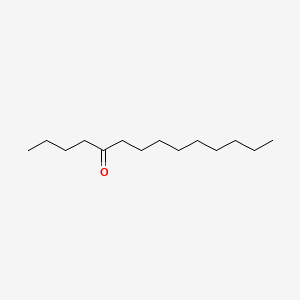

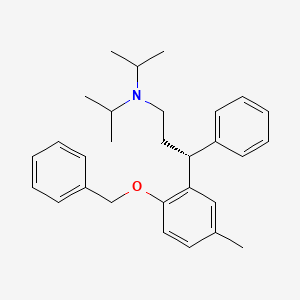

![1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride](/img/structure/B13833008.png)
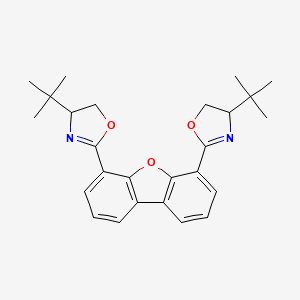
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]-5-[(2-chloroethanimidoyl)amino]pentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoic acid](/img/structure/B13833027.png)
![tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13833031.png)
